molecular formula C9H18 B166812 trans-3-Nonene CAS No. 20063-92-7

trans-3-Nonene

Cat. No.: B166812
CAS No.: 20063-92-7
M. Wt: 126.24 g/mol
InChI Key: YCBSHDKATAPNIA-FNORWQNLSA-N
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Description

trans-3-Nonene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C9H18 , and it is specifically an isomer of nonene where the double bond is located between the third and fourth carbon atoms in the trans configuration. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

Trans-3-Nonene, also known as (E)-Non-3-ene, is a chemical compound with the molecular formula C9H18 The primary targets of this compound are not well-documented in the literature

Mode of Action

It is known that the compound can participate in chemical reactions due to the presence of a carbon-carbon double bond . This allows it to interact with various molecules, potentially leading to changes in cellular processes.

Biochemical Pathways

One study suggests that similar compounds can participate in the diels-alder reaction, a common method for synthesizing cyclic organic compounds . This suggests that this compound may influence pathways involving these types of reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of nonynes or the isomerization of linear alkenes. These processes are optimized for high yield and purity, employing advanced catalytic systems and reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-3-Nonene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of polymers, surfactants, and other specialty chemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of alkenes on cellular processes and enzyme activities. It is also investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the manufacture of lubricants, plasticizers, and other performance-enhancing additives. Its reactivity and versatility make it valuable in various chemical processes .

Comparison with Similar Compounds

Uniqueness: trans-3-Nonene is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and physical properties compared to its isomers. This configuration affects its boiling point, solubility, and reactivity in various chemical reactions .

Properties

IUPAC Name

(E)-non-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBSHDKATAPNIA-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879624
Record name TRANS-3-NONENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20063-92-7, 125146-82-9
Record name (3E)-3-Nonene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20063-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nonene, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020063927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptene, ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125146829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANS-3-NONENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-non-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NONENE, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697F6717WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a dry 2 L multi-neck round bottom flask fitted with an air stirrer, nitrogen inlet condenser and an additional funnel, 400 ml of THF, 44 g of NaH, and 21.2 g of dihydroethyl linalool were added and heated to 35-40° C. 170 g of dihydrolinalool g was then added to the reaction mixture dropwise over 2 hours. The mixture was aged for 8 hours. 9 g of HMPA (available from Aldrich Chemical Company) was added and the mixture was stirred. 144 g of CH3I was added dropwise to the reaction mixture, further aged for two hours and then sampled hourly until maximum conversion was reached. The mixture was cooled and 800 ml of 5% HCl solution was added, allowed to settle, and the organic layer was separated. The aqueous layer was extracted with 3×100 ml of toluene and then dried over MgSO4 to provide 3-nonene, 7-methoxy-3,7-dimethyl-.
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
144 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
solvent
Reaction Step Four
Name
Quantity
44 g
Type
reactant
Reaction Step Five
[Compound]
Name
dihydroethyl linalool
Quantity
21.2 g
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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